

# 4-Biphenylacetonitrile molecular structure and formula

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## Compound of Interest

Compound Name: 4-Biphenylacetonitrile

Cat. No.: B151210

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An In-Depth Technical Guide to **4-Biphenylacetonitrile**: Molecular Structure, Characterization, and Synthesis

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-biphenylacetonitrile**, a key intermediate in organic synthesis and a molecule of significant interest to researchers in materials science and drug discovery. We will delve into its core molecular characteristics, spectroscopic signature, synthetic pathways, and chemical reactivity, offering field-proven insights for scientific professionals.

## Core Molecular Identity and Physicochemical Properties

**4-Biphenylacetonitrile**, systematically named 2-(4-phenylphenyl)acetonitrile, is an organic compound featuring a biphenyl backbone functionalized with a cyanomethyl group.<sup>[1][2][3]</sup> This structure imparts a unique combination of aromatic character and the versatile reactivity of the nitrile functional group.

The biphenyl moiety provides a rigid, planar structure that enhances thermal stability and influences the molecule's electronic properties.<sup>[1]</sup> The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle, capable of undergoing various transformations.

## Molecular Structure Diagram

Caption: 2D molecular structure of **4-Biphenylacetonitrile**.

## Quantitative Data Summary

The fundamental physicochemical properties of **4-biphenylacetonitrile** are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and determining reaction temperatures.

Property	Value	Source(s)
CAS Number	31603-77-7	[1][2][4]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> N	[1][2][4]
Molecular Weight	193.24 g/mol	[1][2][4]
IUPAC Name	2-(4-phenylphenyl)acetonitrile	[1][2][3]
Appearance	White to grey-pink crystalline powder/solid	[1][4][5]
Melting Point	88-92 °C	[4][5]
Boiling Point	146-150 °C at 0.03 mmHg	[4][5]
Solubility	Slightly soluble in Chloroform and Methanol	[4][5]

## Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of **4-biphenylacetonitrile** is paramount. A combination of spectroscopic methods provides a robust, self-validating system for structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework. The expected chemical shifts are highly predictable based on the electronic environment of the

protons and carbons.

- $^1\text{H}$  NMR: The proton spectrum will show distinct signals for the aromatic protons of the two phenyl rings and a characteristic singlet for the methylene ( $-\text{CH}_2$ ) protons adjacent to the nitrile group. The biphenyl protons will appear as a complex multiplet in the aromatic region (typically  $\delta$  7.3-7.7 ppm). The methylene protons, being adjacent to both an aromatic ring and a nitrile group, are expected to resonate as a singlet around  $\delta$  3.7-4.0 ppm.
- $^{13}\text{C}$  NMR: The carbon spectrum will display signals for the aromatic carbons, the methylene carbon, and the unique nitrile carbon. The nitrile carbon ( $\text{C}\equiv\text{N}$ ) is typically found downfield, around  $\delta$  117-120 ppm.<sup>[6]</sup> The methylene carbon ( $-\text{CH}_2$ ) signal is expected around  $\delta$  23-25 ppm, while the numerous aromatic carbons will appear in the  $\delta$  127-142 ppm range.

## Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The most prominent and diagnostic peak for **4-biphenylacetonitrile** is the sharp, strong absorption band corresponding to the nitrile ( $\text{C}\equiv\text{N}$ ) stretch.

Wavenumber ( $\text{cm}^{-1}$ )	Assignment	Intensity
~3030-3060	Aromatic C-H stretch	Medium
~2245-2255	Nitrile ( $\text{C}\equiv\text{N}$ ) stretch	Strong, Sharp
~1600, 1485, 1450	Aromatic C=C stretch	Medium-Strong

Causality Insight: The position of the  $\text{C}\equiv\text{N}$  stretch is sensitive to its electronic environment. Its appearance in this specific region is a strong confirmation of the nitrile functionality within the molecular structure.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation patterns that act as a fingerprint for the molecule.

- Molecular Ion Peak ( $[\text{M}]^+$ ): The mass spectrum will show a clear molecular ion peak at an  $m/z$  of 193, corresponding to the molecular weight of  $\text{C}_{14}\text{H}_{11}\text{N}$ .<sup>[2][7]</sup>

- Key Fragmentation: A common fragmentation pathway for such molecules is the loss of a hydrogen cyanide (HCN) molecule, which would result in a significant fragment ion at  $m/z$  165 ( $[M - HCN]^+$ ).<sup>[2][8]</sup>

## Experimental Protocol: Acquiring $^1\text{H}$ NMR Data

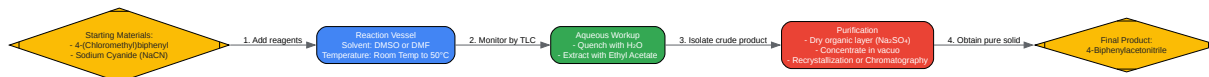
- Sample Preparation: Accurately weigh 10-15 mg of **4-biphenylacetonitrile** and dissolve it in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Rationale: Deuterated solvents are used to avoid large solvent signals in the proton spectrum.<sup>[8]</sup>
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  0.00 ppm). Rationale: TMS provides a sharp, inert reference point for calibrating the chemical shift scale.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.
- Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Integrate the signals to determine proton ratios and analyze the chemical shifts and multiplicities to confirm the structure.

## Synthesis and Reactivity

**4-Biphenylacetonitrile** is typically synthesized via nucleophilic substitution, a foundational reaction in organic chemistry. Its structure offers two primary sites for chemical reactions: the nitrile group and the benzylic methylene bridge.

## Representative Synthesis Workflow

A common and efficient method for preparing **4-biphenylacetonitrile** is the cyanation of 4-(chloromethyl)biphenyl. This pathway leverages the good leaving group ability of the chloride ion and the nucleophilicity of the cyanide anion.



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Caption: Workflow for the synthesis of **4-Biphenylacetonitrile**.

## Protocol: Synthesis via Nucleophilic Substitution

- **Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(chloromethyl)biphenyl (1.0 eq) in a polar aprotic solvent like DMSO. Rationale: A polar aprotic solvent effectively solvates the cation ( $\text{Na}^+$ ) while leaving the cyanide anion nucleophilic.
- **Reagent Addition:** Add sodium cyanide ( $\text{NaCN}$ , 1.1 eq) portion-wise to the stirred solution. Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material.
- **Reaction:** Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the starting material is consumed, cool the reaction mixture and carefully pour it into a beaker of cold water to quench the reaction and precipitate the product.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers. Rationale: The organic product is more soluble in ethyl acetate than in water, allowing for its separation from inorganic salts.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-biphenylacetonitrile**.

## Key Chemical Reactions

The versatility of **4-biphenylacetonitrile** makes it a valuable intermediate.

- **Hydrolysis:** Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 4-biphenylacetic acid, a precursor for various pharmaceuticals.[1]
- **Alkylation:** The benzylic protons on the methylene bridge are acidic and can be deprotonated with a strong base. The resulting carbanion can be alkylated with various electrophiles, allowing for the construction of more complex molecular scaffolds.[1]
- **Reduction:** The nitrile group can be reduced to a primary amine (2-(4-biphenyl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) or catalytic hydrogenation. This opens pathways to another class of biologically active compounds.

## Applications in Research and Development

**4-Biphenylacetonitrile** and its derivatives are significant in several scientific fields.

- **Pharmaceutical Intermediate:** The core structure is a building block for synthesizing various therapeutic agents. Derivatives have been explored for potential analgesic and anti-inflammatory activities.[1]
- **Materials Science:** The rigid biphenyl structure is of interest in the development of liquid crystals and other organic electronic materials. Its use in studying adsorption orientation on gold surfaces highlights its relevance in nanotechnology and surface chemistry.[4][5]
- **Organic Synthesis:** It serves as a versatile precursor for a wide range of more complex molecules due to the reactivity of its nitrile and benzylic positions.[1]

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